

# Comparative Analysis of Side Effect Profiles of Farnesoid X Receptor (FXR) Agonists

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## Compound of Interest

Compound Name: FXR agonist 7

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## Introduction

Farnesoid X receptor (FXR) agonists are a promising class of therapeutics for various metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As several FXR agonists are in clinical development, a thorough understanding of their comparative side effect profiles is crucial for informed decision-making in research and clinical settings. This guide provides an objective comparison of the key side effects associated with prominent FXR agonists, supported by experimental data from clinical trials.

## Key Side Effects of FXR Agonists

The most commonly reported side effects across the class of FXR agonists are pruritus (itching) and alterations in lipid profiles, specifically an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C). The incidence and severity of these side effects can vary between different FXR agonists and dosages.

## Comparative Data on Pruritus

Pruritus is a frequent, dose-dependent side effect of FXR agonists.<sup>[1]</sup> The tables below summarize the incidence of pruritus in major clinical trials for Obeticholic Acid (OCA),

Tropifexor, and Nidufexor.

Table 1: Incidence of Pruritus with Obeticholic Acid (OCA) in the REGENERATE Trial (NASH)

Treatment Group	Incidence of Pruritus
Placebo	24%
OCA 10 mg	33%
OCA 25 mg	55% <a href="#">[2]</a>

Table 2: Incidence of Pruritus with Tropifexor in the FLIGHT-FXR Trial (NASH)

Treatment Group	Incidence of Pruritus (Grade $\geq 2$ )
Placebo	Not Reported
Tropifexor 140 $\mu$ g	52%
Tropifexor 200 $\mu$ g	69% <a href="#">[1]</a>

Table 3: Incidence of Pruritus with Nidufexor in a Phase 2 Trial (NASH)

Treatment Group	Incidence of Pruritus
Placebo	15.0%
Nidufexor 50 mg	29.5%
Nidufexor 100 mg	54.1% <a href="#">[3]</a>

## Comparative Data on Lipid Profile Changes

FXR agonists have been consistently shown to impact lipid metabolism, leading to a pro-atherogenic lipid profile. The following tables present the observed changes in LDL-C and HDL-C in clinical trials.

Table 4: Lipid Profile Changes with Obeticholic Acid (OCA) in the REGENERATE Trial (NASH)

Treatment Group	Change in LDL-C (mg/dL) from Baseline	Change in HDL-C (mg/dL) from Baseline
Placebo	Not Reported	Not Reported
OCA 10 mg	Increase	Decrease
OCA 25 mg	Increase	Decrease[1]

Note: Specific mean change values were not detailed in the provided search results, but the trend of increased LDL-C and decreased HDL-C was consistently reported.

Table 5: Lipid Profile Changes with Tropifexor in the FLIGHT-FXR Trial (NASH) at 48 Weeks

Treatment Group	Mean Change in LDL-C (mg/dL) from Baseline	Mean Change in HDL-C (mg/dL) from Baseline
Placebo	-4.52	+1.08
Tropifexor 140 µg	+8.8	-8.55
Tropifexor 200 µg	+26.96	-9.88[1]

Table 6: Lipid Profile Changes with Cilofexor and Firsocostat in the ATLAS Trial (NASH with F3-F4 Fibrosis)

Treatment Group	Change in Lipid Parameters
Placebo	Not specified
Firsocostat and Cilofexor Combination	Similar to previous observations; 3.9% of patients experienced asymptomatic Grade 3 triglyceride elevations.[4]

Table 7: Lipid Profile Changes with Nidufexor in a Phase 2 Trial (NASH) at 12 Weeks

Treatment Group	Change in Total Cholesterol and LDL-C
Placebo	No change
Nidufexor 50 mg	No change
Nidufexor 100 mg	No change[3]

## Experimental Protocols

### Assessment of Pruritus

In clinical trials, the intensity of pruritus is most commonly assessed using subjective, patient-reported outcome measures.

- Visual Analog Scale (VAS): The VAS is a widely used and validated tool for measuring itch intensity.[5][6] It consists of a 10 cm line, where one end represents "no itch" and the other end represents "the worst imaginable itch." [5] Patients mark a point on the line that corresponds to their current itch severity. The score is determined by measuring the distance from the "no itch" end to the patient's mark.[5]
  - Interpretation of VAS Scores:
    - 0: No pruritus
    - < 3: Mild pruritus
    - ≥3 to <7: Moderate pruritus
    - ≥7 to <9: Severe pruritus
    - ≥9: Very severe pruritus[5]

### Assessment of Lipid Profiles

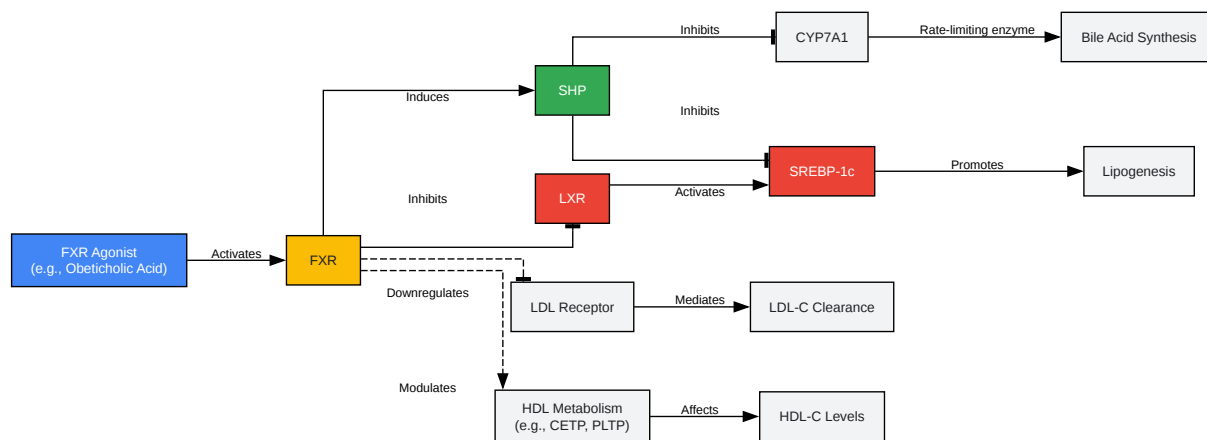
Lipid profiles in clinical trials are evaluated through standard blood tests.

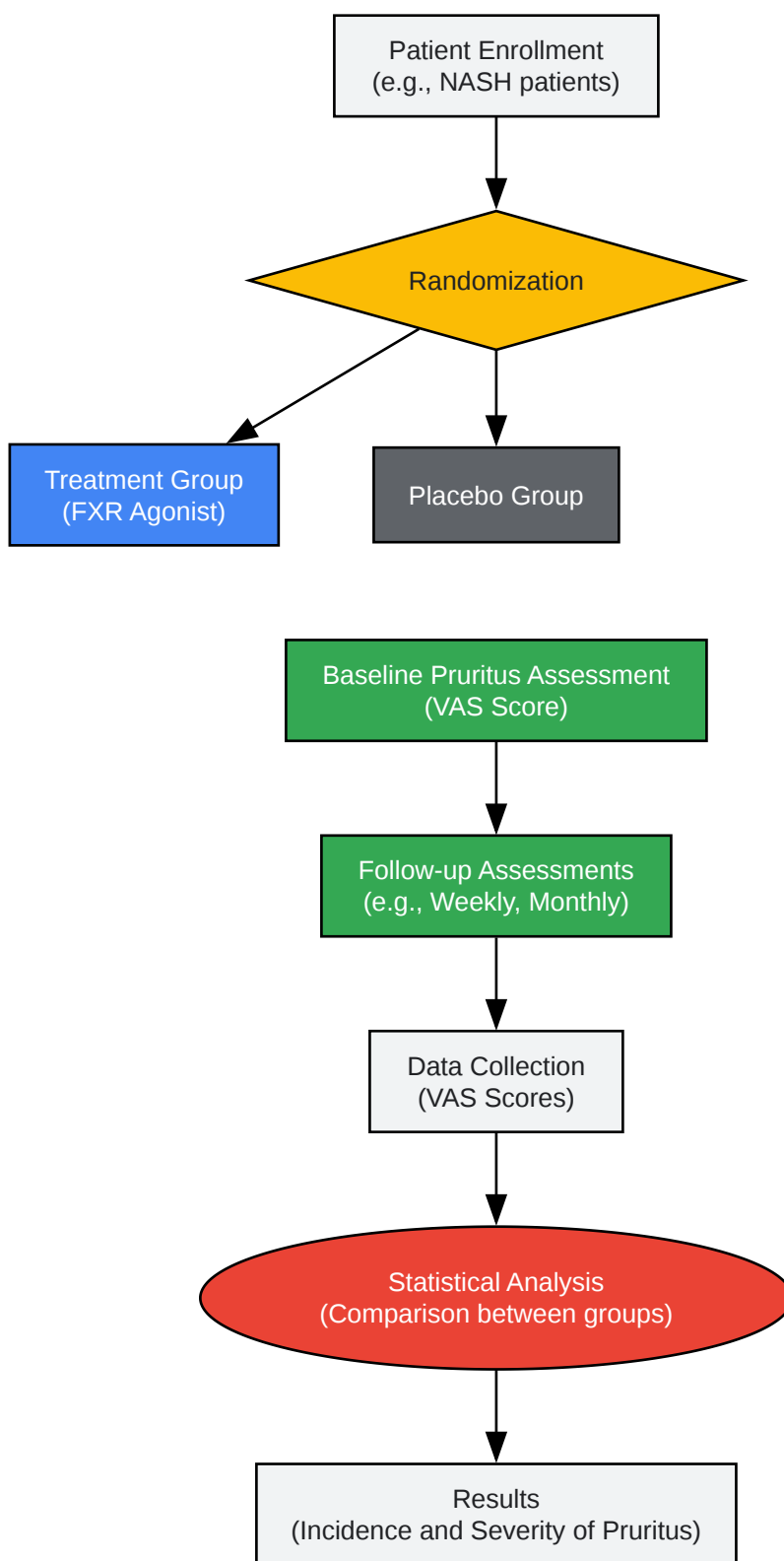
- Procedure: A blood sample is typically collected after a period of fasting (usually 8-12 hours).

- Analysis: The blood sample is analyzed in a laboratory to measure the levels of:
  - Total Cholesterol
  - High-Density Lipoprotein (HDL) Cholesterol
  - Low-Density Lipoprotein (LDL) Cholesterol (often calculated using the Friedewald equation)
  - Triglycerides[7]
- Methods: Automated enzymatic assays are standard for measuring total cholesterol and triglycerides. HDL-C is measured after precipitation of other lipoproteins.[7]

## Signaling Pathways and Experimental Workflows

### FXR Signaling Pathway in Bile Acid and Lipid Metabolism





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## References

- 1. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 2. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 3. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 4. gilead.com [gilead.com]
- 5. Identify Itch Intensity - Pruritus Symposium [pruritussymposium.de]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. Lipid profile - Wikipedia [en.wikipedia.org]
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